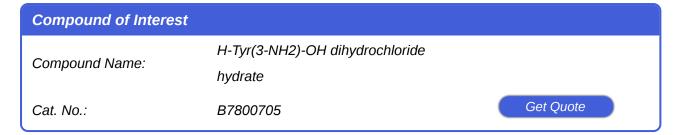


Application Notes and Protocols for Studying Radical Propagation with 3-Aminotyrosine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-Aminotyrosine (3-AT) as a probe to study radical propagation in biological systems, with a focus on Escherichia coli Ribonucleotide Reductase (RNR) as a model system. The protocols outlined below describe the site-specific incorporation of 3-AT into proteins and the subsequent biophysical characterization of radical intermediates using stopped-flow UV-vis and Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction

Long-range proton-coupled electron transfer (PCET) is a fundamental process in many enzymatic reactions, involving the transfer of an electron and a proton between distant redoxactive amino acid residues.[1][2] Ribonucleotide reductase (RNR) is a paradigm for studying long-range PCET, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides through a radical-based mechanism.[1][3][4] In E. coli RNR, a tyrosyl radical (Y122•) in the β 2 subunit initiates a radical propagation pathway that spans over 35 Å to a cysteine residue (C439) in the α 2 subunit.[1][5] This pathway is proposed to involve a series of conserved tyrosine and tryptophan residues: Y122• \rightarrow W48 \rightarrow Y356 in β 2, and then across the subunit interface to Y731 \rightarrow Y730 \rightarrow C439 in α 2.[1][3][5]

Studying the transient radical intermediates in this pathway is challenging.[6] The site-specific incorporation of the unnatural amino acid 3-Aminotyrosine (NH2Y) serves as a powerful tool to



probe this process.[1][6] When 3-AT is incorporated at a specific position in the radical transfer pathway, the formation of a stable 3-aminotyrosyl radical (NH2Y•) can be monitored, providing insights into the kinetics and pathway dependence of radical propagation.[1][2][5]

Quantitative Data Summary

The following tables summarize the kinetic data for the formation of the 3-aminotyrosyl radical (NH2Y•) when 3-AT is incorporated at different positions in the $\alpha 2$ and $\beta 2$ subunits of E. coli RNR. The data is derived from stopped-flow UV-vis and EPR spectroscopy experiments.

Table 1: Kinetics of NH2Y• Formation in 3-AT Substituted RNR Mutants

Mutant Protein	Substrate/E ffector	k_fast (s ⁻¹)	k_slow (s ⁻¹)	Turnover Number (s ⁻¹)	Reference
Y731NH2Y- α2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	[3]
Y730NH2Y- α2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	[3]
Y356NH2Y- β2	CDP/ATP	9 - 46	1.5 - 5.0	0.2 - 0.7	[3]

Table 2: Pathway Dependence of NH2Y• Formation



Mutant Complex	NH2Y• Detected	Rate Constant (% of on- pathway)	Amplitude (% of on-pathway)	Reference
Y356F- β2:Y731NH2Y- α2	No	-	-	[1][5]
Y356F- β2:Y730NH2Y- α2	No	-	-	[1][5]
wt- β2:Y731F/Y730N H2Y–α2	No	-	-	[1][5]
wt- β2:Y413NH2Y- α2 (off-pathway)	Yes	25-30%	25%	[1][5]
wt- β2:Y731F/Y413N H2Y–α2	Yes	0.2-0.3%	-	[1][5]
Y356F- β2:Y413NH2Y- α2	No	-	-	[1][5]

Experimental Protocols

This protocol describes the incorporation of 3-AT into the $\alpha 2$ and $\beta 2$ subunits of E. coli RNR at specific tyrosine residues using an amber stop codon suppression system.[7][8][9]

Materials:

- Plasmids:
 - Expression vector for the target RNR subunit (e.g., pTrc for nrdA or nrdB) with an amber
 (TAG) codon at the desired tyrosine position.



- Plasmid containing the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-AT and the corresponding suppressor tRNA (e.g., pSUPAR or pEVOL).[10]
- E. coli expression strain (e.g., BL21(DE3)).[10]
- 3-Aminotyrosine (NH2Y).
- · Luria-Bertani (LB) agar and broth.
- Appropriate antibiotics (e.g., ampicillin, chloramphenicol).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.

Procedure:

- Plasmid Preparation: Introduce an amber (TAG) stop codon at the desired tyrosine codon in the gene for the RNR subunit of interest via site-directed mutagenesis.[10]
- Transformation: Co-transform the E. coli expression strain with the expression plasmid for the mutant RNR subunit and the plasmid carrying the orthogonal aaRS/tRNA pair.[10]
- Cell Culture: a. Plate the transformed cells on LB agar with the appropriate antibiotics and incubate overnight at 37°C.[10] b. Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C.[10] c. The next day, inoculate a larger volume of LB broth containing antibiotics and 3-AT (typically 0.5 g/L) with the overnight culture.[10] d. Grow the culture at 37°C with shaking to an OD600 of 0.5-0.8.[10]
- Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and L-arabinose (e.g., 0.02%) to the culture.[10]
- Expression: Continue to grow the culture overnight at a reduced temperature (e.g., 30°C)
 with shaking.[10]
- Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

This protocol outlines the purification of the RNR subunits containing 3-AT. The specific buffers and conditions may need to be optimized for each construct.



Materials:

- Lysis buffer (e.g., 60 mM HEPES, pH 7.6, 100 mM NaCl, 100 mM KCl, 10 mM MgCl2, 20 mM imidazole, 5% glycerol).[11]
- Wash buffer (Lysis buffer with a slightly higher imidazole concentration).
- Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM).[11]
- Size-exclusion chromatography (SEC) buffer (e.g., 20 mM Hepes, pH 7.4, 75 mM NaCl, 0.2 mM TCEP).[12]
- Ni-NTA affinity chromatography column.
- Size-exclusion chromatography column.

Procedure:

- Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
- Clarification: Centrifuge the lysate to pellet cell debris.
- Affinity Chromatography: a. Load the clarified lysate onto a Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged RNR subunit with elution buffer.
- Size-Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a sizeexclusion chromatography column equilibrated with SEC buffer. b. Collect the fractions corresponding to the purified RNR subunit.
- Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a spectrophotometer.

This protocol describes the use of stopped-flow UV-vis spectroscopy to monitor the formation of the NH2Y• radical.[2][6][13]

Materials:



- Purified wild-type and mutant RNR subunits.
- Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA).[7]
- Substrate (e.g., CDP) and allosteric effector (e.g., ATP).[1]
- Stopped-flow spectrophotometer.

Procedure:

- Sample Preparation: a. Prepare a solution of the 3-AT-containing RNR subunit (e.g., Y731NH2Y-α2) and the other subunit (e.g., wt-β2) in assay buffer. b. Prepare a separate solution of the substrate and allosteric effector in assay buffer.
- Stopped-Flow Measurement: a. Load the two solutions into separate syringes of the stopped-flow instrument.[6][13] b. Rapidly mix the solutions and monitor the change in absorbance over time at a wavelength characteristic of the NH2Y• radical (around 410 nm). [13] c. The reaction is typically monitored for a few seconds.[6]
- Data Analysis: a. Fit the kinetic traces to a single or double exponential function to obtain the
 rate constants (k_fast and k_slow) for NH2Y• formation.[3] b. The amplitude of the
 absorbance change corresponds to the amount of radical formed.

This protocol outlines the use of EPR spectroscopy to detect and characterize the NH2Y• radical.[1][14][15]

Materials:

- Purified wild-type and mutant RNR subunits.
- Assay buffer.
- Substrate and allosteric effector.
- · Liquid nitrogen.
- · EPR tubes.



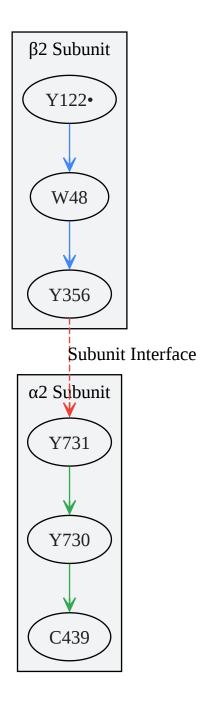
X-band EPR spectrometer.

Procedure:

- Reaction Setup: a. Mix the purified RNR subunits with the substrate and allosteric effector in an EPR tube. b. Allow the reaction to proceed for a specific time (e.g., 20 seconds to 2 minutes) at a controlled temperature (e.g., 25°C).[1]
- Quenching: Rapidly freeze the reaction mixture in liquid nitrogen to trap the radical intermediates.[15]
- EPR Measurement: a. Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).[1] b. Typical EPR parameters for X-band spectroscopy include a microwave frequency of ~9.5 GHz, a microwave power of ~0.05 mW, and a modulation amplitude of ~3 G.[15]
- Data Analysis: a. The EPR spectrum of the NH2Y• radical can be distinguished from the spectrum of the native tyrosyl radical (Y122•). b. Spectral subtraction can be used to isolate the spectrum of the NH2Y• radical.[1] c. Simulation of the EPR spectrum can provide information about the electronic and geometric structure of the radical.[1][14]

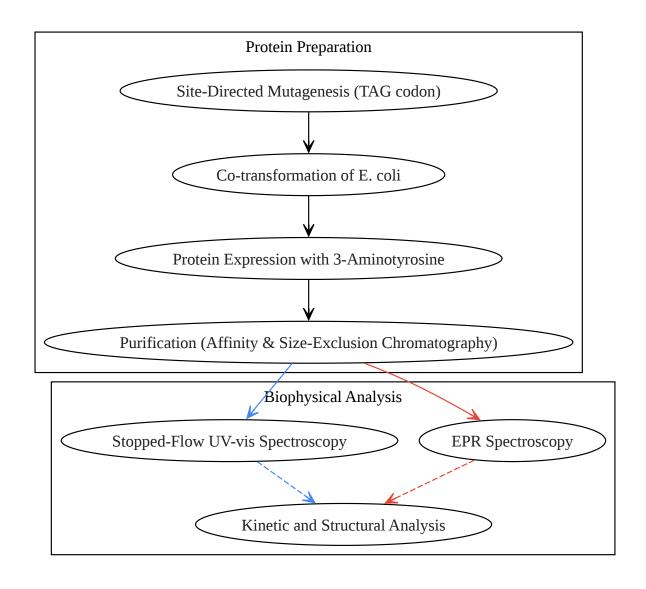
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Methodological & Application





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